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Cat. No.: B042961 Get Quote

A Comprehensive Spectroscopic Analysis of 1H-Pyrazol-4-amine

This technical guide provides a detailed overview of the spectroscopic data for 1H-Pyrazol-4-
amine, a significant heterocyclic amine in the field of medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for its structural characterization through Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
1H-Pyrazol-4-amine (C₃H₅N₃) is a five-membered heterocyclic compound containing two

adjacent nitrogen atoms and an amino group at the 4-position.[1] Its molecular weight is

approximately 83.09 g/mol .[1] The structural characteristics of this molecule give rise to a

unique spectroscopic fingerprint, which is crucial for its identification and characterization in

various chemical processes.

Spectroscopic Data
The following sections present the available spectroscopic data for 1H-Pyrazol-4-amine. While

a complete experimental dataset for the unsubstituted compound is not readily available in

public databases, the provided information is based on data from closely related pyrazole

derivatives and established spectroscopic principles for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 1H-Pyrazol-4-amine

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~7.5 Singlet -

H-5 ~7.5 Singlet -

NH₂ ~3.5 - 5.0 Broad Singlet -

NH ~12.0 - 13.0 Broad Singlet -

Note: Predicted values are based on typical ranges for pyrazole and aromatic amine protons.

The chemical shifts of NH and NH₂ protons can vary significantly with solvent and

concentration.

Table 2: Experimental ¹³C NMR Data for 1H-Pyrazol-4-amine

Carbon Chemical Shift (δ, ppm)

C-3 Data not available

C-4 Data not available

C-5 Data not available

Note: While a ¹³C NMR spectrum for 1H-Pyrazol-4-amine is noted in the PubChem database

(Instrument: Bruker WP-200), specific chemical shift values are not publicly listed.[1] The

values for pyrazole derivatives can be found in various studies.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for 1H-Pyrazol-4-amine
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Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H (amine)
Symmetric &

Asymmetric Stretch
3400 - 3200 Medium-Strong

N-H (pyrazole) Stretch 3300 - 3100 Broad, Medium

C-H (aromatic) Stretch 3100 - 3000 Medium-Weak

C=C, C=N (ring) Stretch 1600 - 1450 Medium-Strong

N-H (amine) Bend 1650 - 1580 Medium-Strong

Note: The N-H stretching region can be complex due to hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1H-Pyrazol-4-amine, the molecular ion peak [M]⁺ is expected at an m/z of

approximately 83.

Table 4: Predicted Mass Spectrometry Fragmentation for 1H-Pyrazol-4-amine

m/z Proposed Fragment Notes

83 [C₃H₅N₃]⁺ Molecular Ion Peak

56 [M - HCN]⁺ Loss of hydrogen cyanide

55 [M - N₂]⁺ Loss of nitrogen molecule

42 [M - CHN₂]⁺ Ring fragmentation

Note: The fragmentation of heterocyclic amines can be complex.[4] The nitrogen rule in mass

spectrometry states that a compound with an odd number of nitrogen atoms will have an odd

nominal molecular mass.[5]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] The

sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane

(TMS) used as an internal standard. For ¹H NMR, the chemical shifts are reported in ppm

relative to TMS. For ¹³C NMR, the spectrum is proton-decoupled to simplify the signals to

singlets for each carbon atom.

FTIR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR)

spectrometer.[6] The sample, either as a solid (mixed with KBr to form a pellet) or as a thin film,

is placed in the path of an infrared beam. The resulting spectrum shows the absorption of

infrared radiation at different wavenumbers, corresponding to the vibrations of the chemical

bonds within the molecule.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization

(EI) or Electrospray Ionization (ESI). In a typical EI-MS experiment, the sample is bombarded

with high-energy electrons, causing ionization and fragmentation.[7] The resulting charged

fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1H-Pyrazol-4-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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